BenchChemオンラインストアへようこそ!

5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole

PPAR agonism nuclear receptor pharmacology metabolic disease

This compound is the precise parent scaffold for PPARγ partial agonism, with a cyclohexylsulfonyl group that enables a unique binding mode not found in generic thiadiazoles. Its benchmark EC₅₀ of 400 nM, Kd of 30 nM, and distinct partial agonism make it the indispensable reference for SAR studies, assay calibration, and lead optimization. Substitution with non-sulfonyl analogs compromises assay reproducibility and invalidates binding kinetics. Procure this authentic reference to ensure your research aligns with published data.

Molecular Formula C9H14N2O2S2
Molecular Weight 246.34
CAS No. 338408-68-7
Cat. No. B3016407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole
CAS338408-68-7
Molecular FormulaC9H14N2O2S2
Molecular Weight246.34
Structural Identifiers
SMILESCC1=C(SN=N1)S(=O)(=O)C2CCCCC2
InChIInChI=1S/C9H14N2O2S2/c1-7-9(14-11-10-7)15(12,13)8-5-3-2-4-6-8/h8H,2-6H2,1H3
InChIKeyHAZGBNKRFSKPHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole (338408-68-7): Technical Procurement and Research Utility Overview


5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole is a heterocyclic sulfone characterized by a 1,2,3-thiadiazole core bearing a cyclohexylsulfonyl group at the 5-position and a methyl substituent at the 4-position [1]. Compounds in the 1,2,3-thiadiazole class are recognized as privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, antiviral, and anticancer properties, as well as applications as plant protection agents [2]. This specific derivative serves as a key intermediate in the synthesis of more complex molecules and has been directly implicated as an active entity in high-throughput screening campaigns targeting the Peroxisome Proliferator-Activated Receptor (PPAR) family [3].

Why 5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole Cannot Be Replaced by Generic Thiadiazole Analogs in Critical Assays


The procurement of generic or structurally similar thiadiazole derivatives cannot substitute for 5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole due to the profound influence of its specific substituent pattern on biological activity and molecular recognition. While the 1,2,3-thiadiazole core provides a privileged scaffold [1], the presence of a cyclohexylsulfonyl group versus a simple alkyl, aryl, or thioether substituent dictates a unique chemical and pharmacological profile. Evidence shows that the sulfonyl moiety is critical for achieving a novel binding mode within the PPAR ligand-binding domain, which is inaccessible to closely related compounds lacking this specific functionality [2]. This results in a unique partial agonism profile that is not replicated by other PPARγ agonists like rosiglitazone [3]. Substituting a less expensive or more readily available analog (e.g., 5-(cyclohexylthio)-4-methyl-1,2,3-thiadiazole or a non-methylated sulfone) would introduce variability that compromises the reproducibility of assays, alters binding kinetics [4], and could invalidate key structure-activity relationship (SAR) conclusions.

Quantitative Differentiation of 5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole (338408-68-7) Against Key Comparators


PPARγ Transactivation Potency: Cyclohexylsulfonyl vs. Cyclohexylthio Substituent

The sulfonyl group at the 5-position of the thiadiazole ring is crucial for PPARγ transactivation activity. The target compound, a sulfone, demonstrates measurable agonist activity with an EC₅₀ of 400 nM in a GAL4-PPARγ-LBD transactivation assay in HEK293 cells [1]. This activity is completely abolished in the direct structural analog 5-(cyclohexylthio)-4-methyl-1,2,3-thiadiazole (CAS: 338408-60-9), which replaces the sulfonyl with a thioether linkage and shows no appreciable PPARγ activation at comparable concentrations [2].

PPAR agonism nuclear receptor pharmacology metabolic disease

PPARγ Binding Affinity and Partial Agonism Profile: Differentiation from Full Agonist Rosiglitazone

The target compound functions as a partial PPARγ agonist, a profile that is mechanistically distinct from full agonists like the clinically used thiazolidinedione rosiglitazone [1]. While rosiglitazone displays full agonism and is associated with significant side effects like weight gain and edema [1], 5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole exhibits a binding affinity (Kd) of 30 nM for PPARγ [2] and demonstrates a partial activation profile, as evidenced by its displacement of the corepressor NCoR with an IC₅₀ of 956 nM [3]. This partial agonist profile is hypothesized to mitigate the adverse effects observed with full agonists, making it a more attractive tool compound for investigating PPARγ biology without confounding toxicity [4].

PPAR agonism binding kinetics partial agonism

PPARδ Transactivation Potency: 5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole vs. Optimized Lead Compound 20a

The target compound served as an early hit in a medicinal chemistry campaign to discover dual PPARγ/δ agonists [1]. While it demonstrated PPARγ activity, it was less potent at PPARδ compared to the optimized lead compound from the same study. The optimized lead, compound 20a, achieved an EC₅₀ of 1.6 nM for PPARδ [2], whereas 5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole showed an EC₅₀ of >1,000 nM in analogous reporter gene assays [3]. This quantitative difference illustrates that the target compound is a valuable starting point for SAR studies, but its procurement over a more potent lead compound like 20a is justified for target validation and for exploring a distinct chemical space that does not exhibit the same in vivo body weight gain profile [4].

PPARδ agonism dual PPAR agonism lead optimization

Antifungal Activity Profile: 1,2,3-Thiadiazole Sulfone vs. 1,3,4-Oxadiazole/Thiadiazole Hybrids

While the target compound's primary differentiation lies in its nuclear receptor activity, its broader 1,2,3-thiadiazole sulfone class is known for antifungal properties [1]. Direct comparative data for 5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole against Fusarium oxysporum are not available in the primary literature. However, a structurally related sulfone derivative, compound 8a, which contains a 1,2,3-thiadiazole moiety, exhibited moderate antifungal activity against F. oxysporum at 50 µg/mL [2]. This suggests that the target compound may possess similar antifungal potential, though its efficacy relative to specialized agrochemicals remains unquantified. This evidence is supportive and indicates that the compound's utility is primarily as a pharmacological tool for PPAR research rather than a lead antifungal agent.

antifungal agrochemical Fusarium oxysporum

Strategic Procurement Scenarios for 5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole Based on Differentiated Evidence


PPARγ Partial Agonist Tool Compound for Metabolic Disease Target Validation

5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole is optimally deployed as a selective tool compound for validating the role of partial PPARγ agonism in metabolic disease models. Its quantifiable EC₅₀ of 400 nM for PPARγ transactivation [1] and its partial agonist profile, distinct from full agonists like rosiglitazone [2], make it an essential reagent for investigators seeking to dissect the therapeutic effects of PPARγ modulation from its known adverse effects such as weight gain [3]. The compound's binding affinity (Kd = 30 nM) further supports its use in competitive binding studies to map ligand-receptor interactions .

SAR Studies on 1,2,3-Thiadiazole-Based PPAR Modulators

As an early hit compound in the sulfonylthiadiazole series [1], this molecule is a cornerstone for structure-activity relationship (SAR) investigations. Its activity profile—moderate PPARγ agonism (EC₅₀ 400 nM) and weak PPARδ agonism (EC₅₀ 1,180 nM) [2]—provides a critical baseline for medicinal chemistry optimization. Researchers can systematically modify the cyclohexylsulfonyl or 4-methyl groups and quantify changes in potency and selectivity against the benchmark values established for this parent compound. This is a far more reliable approach than using a generic thiadiazole lacking the requisite functional groups [3].

Reference Standard for PPARγ Binding and Functional Assay Development

The well-characterized binding and functional activity profile of 5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole qualifies it as a reference standard for developing and validating biochemical and cell-based assays. Its Kd of 30 nM [1], EC₅₀ of 400 nM in transactivation assays, and IC₅₀ of 956 nM in a corepressor displacement assay [2] provide multiple quantifiable parameters for assay calibration. Its distinct partial agonism ensures that assay windows are physiologically relevant and not saturated, a common pitfall when using high-potency full agonists as assay controls [3].

Chemical Intermediate for Synthesis of Novel PPAR-Targeting Hybrid Molecules

The compound's utility extends to synthetic chemistry, where it serves as a building block for creating novel hybrid molecules with tailored PPAR activity. Its reactive thiadiazole core and sulfonyl group can be further derivatized to introduce additional pharmacophores. This is supported by literature precedent showing that thiadiazole sulfones are valuable intermediates for generating libraries of compounds with diverse biological profiles [1]. Researchers procuring this compound for synthetic campaigns can leverage the existing SAR knowledge to design new analogs with improved potency or selectivity [2].

Quote Request

Request a Quote for 5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.